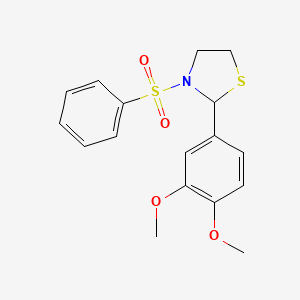
3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine is a useful research compound. Its molecular formula is C17H19NO4S2 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-1,3-thiazolidine is 365.07555043 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine is a synthetic compound belonging to the thiazolidine class, characterized by its unique structural features that include a benzenesulfonyl group and a dimethoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is C15H17N1O4S1, with a molecular weight of approximately 319.37 g/mol. The presence of both the benzenesulfonyl and dimethoxyphenyl groups is believed to enhance its biological activity by influencing its interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that thiazolidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines. In vitro assays demonstrated that certain thiazolidine derivatives possess IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Thiazolidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.85 | |
| Compound B | T47-D (Breast) | 10.14 | |
| Compound C | A549 (Lung) | 21.3 |
Enzyme Inhibition
The mechanism of action for this compound may involve the inhibition of specific enzymes. For example, thiazolidines have been studied for their potential to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target in diabetes treatment due to its role in insulin signaling . Compounds derived from thiazolidines have shown varying degrees of inhibition on glucose uptake in muscle cells, indicating their potential role as antidiabetic agents.
Table 2: Enzyme Inhibition Studies
Case Study 1: Antidiabetic Effects
In a study evaluating the effects of thiazolidine derivatives on insulin sensitivity, researchers found that specific modifications to the thiazolidine structure enhanced glucose tolerance in diabetic mouse models. These findings suggest that compounds like this compound could be further developed as therapeutic agents for managing diabetes through modulation of insulin signaling pathways .
Case Study 2: Cytotoxicity Against Cancer Cells
A comparative analysis of various thiazolidine derivatives revealed that those with similar structural motifs to this compound exhibited significant cytotoxic effects against breast cancer cell lines. The study highlighted the importance of structural features such as sulfonamide groups in enhancing anticancer activity .
The biological activity of this compound is hypothesized to involve interactions with key biological targets such as enzymes and receptors. The benzenesulfonyl group may facilitate binding to active sites on target proteins, while the dimethoxyphenyl group can enhance specificity and binding affinity.
特性
IUPAC Name |
3-(benzenesulfonyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c1-21-15-9-8-13(12-16(15)22-2)17-18(10-11-23-17)24(19,20)14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVQDGBYJXWOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














